5-Dodecen-1-ol, acetate, (Z)-
CAS No.: 16676-96-3
Cat. No.: VC21065718
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16676-96-3 |
|---|---|
| Molecular Formula | C14H26O2 |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | dodec-5-enyl acetate |
| Standard InChI | InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3 |
| Standard InChI Key | FOEWNRTZASNZJY-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCC/C=C\CCCCOC(=O)C |
| SMILES | CCCCCCC=CCCCCOC(=O)C |
| Canonical SMILES | CCCCCCC=CCCCCOC(=O)C |
Introduction
Chemical Structure and Properties
5-Dodecen-1-ol, acetate, (Z)-, also known as 5Z-Dodecenyl acetate or (Z)-5-Dodecenyl acetate, is an organic compound with the CAS Registry Number 16676-96-3. The molecular structure consists of a 12-carbon chain with a cis double bond between the 5th and 6th carbon atoms, and an acetate group attached to the terminal carbon.
Structural Identification
The compound is characterized by the following structural identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆O₂ |
| Molecular Weight | 226.35 g/mol |
| IUPAC Name | dodec-5-enyl acetate |
| Standard InChI | InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h8-9H,3-7,10-13H2,1-2H3 |
| Standard InChIKey | FOEWNRTZASNZJY-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCC/C=C\CCCCOC(=O)C |
| Canonical SMILES | CCCCCCC=CCCCCOC(=O)C |
The structure includes a Z (cis) configuration at the double bond, which is critical for its biological activity . This stereochemical specificity is essential for its functionality as a pheromone component.
Chemical Classification
5Z-Dodecenyl acetate belongs to the family of carboxylic esters . More specifically, it can be classified as:
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A monounsaturated fatty acid ester
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An acetate ester
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A straight-chain aliphatic compound
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A pheromone component
The compound contains both a carbon-carbon double bond and an ester functional group, contributing to its chemical reactivity and physical properties.
Physical Properties
The physical properties of 5-Dodecen-1-ol, acetate, (Z)- determine its behavior in various environments and applications. These properties are crucial for formulation, storage, and application considerations.
Spectroscopic Properties
Spectroscopic data is essential for identification and quality control of 5Z-Dodecenyl acetate. Gas chromatography retention indices have been reported for this compound on different column types:
| Column Type | Active Phase | Temperature (°C) | Retention Index | Reference |
|---|---|---|---|---|
| Capillary | DB-5 (non-polar) | Temperature ramp | 1592 | |
| Capillary | PEG (polar) | 160 | 1962 | |
| Capillary | FFAP (polar) | 210 | 1958 |
These retention indices are valuable for analytical identification and purity assessment of the compound .
Synthesis and Production Methods
Understanding the synthetic pathways for producing 5-Dodecen-1-ol, acetate, (Z)- is important for both research and commercial applications. While the search results don't provide specific synthesis methods for this exact compound, we can draw parallels from related compounds.
Stereochemical Considerations
The Z (cis) configuration at the double bond is crucial for the biological activity of 5Z-Dodecenyl acetate. Achieving stereoselectivity during synthesis requires careful control of reaction conditions and possibly the use of stereoselective catalysts . Modern synthetic approaches often employ transition metal catalysts that can control the stereochemistry of double bond formation.
Applications and Uses
5-Dodecen-1-ol, acetate, (Z)- has several applications, primarily related to its pheromone properties.
Agricultural Applications
The primary application of 5Z-Dodecenyl acetate is as an attractant in pest management systems . As a pheromone component, it can be used in:
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Monitoring traps for population surveillance
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Mating disruption systems for pest control
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Mass trapping applications
The EU Pesticides Database categorizes it under "Pesticide active substances -> Attractants" , confirming its role in agricultural pest management.
Research Applications
In research settings, 5Z-Dodecenyl acetate may be used for:
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Studies on insect behavior and communication
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Development and optimization of pest management strategies
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Structure-activity relationship studies of pheromones
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Chemical ecology investigations
Analytical Methods for Detection and Quantification
Accurate detection and quantification of 5-Dodecen-1-ol, acetate, (Z)- are essential for both research and quality control purposes.
Chromatographic Methods
Gas chromatography (GC) is the predominant method for analyzing 5Z-Dodecenyl acetate, as evidenced by the available retention index data . Different column types can be used depending on the specific analytical requirements:
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Non-polar columns (e.g., DB-5) for general separation
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Polar columns (e.g., PEG, FFAP) for improved separation of isomers
The retention indices provided in the literature can serve as reference values for identification:
Mass Spectrometry
Gas chromatography coupled with mass spectrometry (GC-MS) provides both separation and structural confirmation for 5Z-Dodecenyl acetate. The mass spectral fragmentation pattern can be used for positive identification, particularly when compared against reference standards .
Spectroscopic Methods
Other analytical techniques that may be employed for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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UV-Vis spectroscopy for purity assessment
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